Mercuric stearate

Description

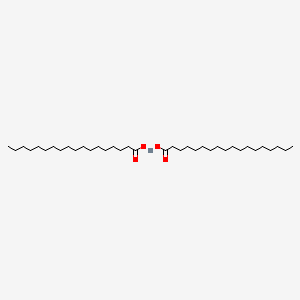

Mercuric stearate (C₁₈H₃₆O₂·Hg) is a mercury carboxylate compound formed by the reaction of stearic acid with mercury(II) salts. It is a white to off-white solid, typically used in niche applications such as catalysts in organic synthesis or stabilizers in polymers. However, due to mercury's high toxicity, its use is heavily restricted under modern regulations like the Minamata Convention.

Properties

CAS No. |

645-99-8 |

|---|---|

Molecular Formula |

C36H70HgO4 |

Molecular Weight |

767.5 g/mol |

IUPAC Name |

mercury(2+);octadecanoate |

InChI |

InChI=1S/2C18H36O2.Hg/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*2-17H2,1H3,(H,19,20);/q;;+2/p-2 |

InChI Key |

RRFMRVBJWLMSAB-UHFFFAOYSA-L |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Hg+2] |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Hg+2] |

Other CAS No. |

645-99-8 |

Origin of Product |

United States |

Preparation Methods

Mercuric stearate can be synthesized through several methods:

Exchange Reaction: One common method involves an exchange reaction between sodium stearate and mercury dichloride.

Heating Method: Another method includes heating mercuric oxide with stearic acid.

These methods are typically conducted under controlled laboratory conditions to ensure the purity and stability of the final product.

Chemical Reactions Analysis

Mercuric stearate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form mercuric oxide (HgO) under specific conditions.

Reduction: It can be reduced to elemental mercury (Hg) using reducing agents such as hydrogen gas or metals like zinc.

Substitution: This compound can participate in substitution reactions where the stearate group is replaced by other ligands.

Common reagents used in these reactions include acids, bases, and other metal salts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mercuric stearate has several applications in scientific research and industry:

Mechanism of Action

The mechanism of action of mercuric stearate involves the interaction of mercuric ions with cellular components. Mercuric ions can bind to sulfhydryl groups in proteins, disrupting their function and leading to cellular toxicity . This binding can inhibit enzymes involved in critical cellular processes, such as energy production and detoxification .

Comparison with Similar Compounds

Chemical Structure and Stability

- Mercuric chloride (HgCl₂): A linear, covalent inorganic compound with high solubility in water. Unlike mercuric stearate, it lacks long hydrocarbon chains, leading to distinct reactivity and environmental mobility .

- Phenyl mercuric acetate (C₆H₅HgO₂CCH₃): An organomercury compound with phenyl and acetate groups. Its organic ligands enhance lipid solubility, enabling cellular penetration, a trait shared with this compound due to the stearate chain .

- Mercuric sulfide (HgS) : A highly stable, insoluble compound with low bioavailability. In contrast, this compound’s organic component may facilitate bioaccumulation .

Table 1: Structural and Solubility Comparison

| Compound | Formula | Water Solubility | Primary Bonding Type |

|---|---|---|---|

| This compound | C₁₈H₃₆O₂Hg | Insoluble | Covalent (Hg-O) |

| Mercuric chloride | HgCl₂ | 74 g/100 mL (20°C) | Ionic/Covalent |

| Phenyl mercuric acetate | C₈H₈HgO₂ | Slightly soluble | Covalent (Hg-C, Hg-O) |

| Mercuric sulfide | HgS | 0.0003 g/100 mL | Covalent (Hg-S) |

Toxicity Profiles

- Mercuric chloride : Causes acute renal toxicity and neurotoxicity at 0.2–5 mg/kg doses in rats. Its ionic nature allows rapid systemic distribution .

- Methylmercury (CH₃Hg⁺): Exhibits 10-fold higher neurotoxicity than inorganic mercury due to lipid solubility and blood-brain barrier penetration. This compound’s stearate chain may similarly enhance tissue retention .

- Cinnabar (HgS) : Low acute toxicity (LD₅₀ > 1,000 mg/kg) due to poor solubility, contrasting sharply with mercury carboxylates .

Table 2: Acute Toxicity in Rodents

| Compound | LD₅₀ (Oral, Rat) | Target Organs |

|---|---|---|

| Mercuric chloride | 1–5 mg/kg | Kidneys, CNS |

| This compound* | Not established | Likely kidneys, liver |

| Phenyl mercuric acetate | 24 mg/kg | Immune system, kidneys |

| Cinnabar | >1,000 mg/kg | Negligible |

*Inferred from mercuric acetate data .

Comparison with Other Metal Stearates

- Silver stearate : Used in SAXS/SANS calibration due to predictable crystallinity. Unlike this compound, it poses minimal toxicity .

- Zinc stearate: Widely used as a lubricant in plastics. Its low reactivity and non-toxicity contrast with mercury derivatives .

- Calcium stearate : Food-grade anti-caking agent. Demonstrates how metal choice dictates safety profiles .

Table 3: Functional Comparison of Stearates

| Compound | Melting Point (°C) | Toxicity | Key Applications |

|---|---|---|---|

| This compound | ~120–150* | High | Catalysis, stabilizers |

| Silver stearate | 122–125 | Low | Instrument calibration |

| Zinc stearate | 130–135 | Negligible | Plastics, cosmetics |

*Estimated based on fatty acid chain properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.